4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-bromoanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-20-7-6-15-11(13(18)19)8-12(17)16-10-4-2-9(14)3-5-10/h2-5,11,15H,6-8H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJMLQBQYMBSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Amidation: Formation of the amide bond between the bromophenylamine and the methoxyethylamine.
Hydrolysis: Conversion of the amide to the corresponding carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to aromatic residues in proteins, while the methoxyethyl group can enhance solubility and bioavailability. The compound may modulate enzymatic activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the aryl substituents, amino side chains, and additional functional groups. Key examples include:
Parent Compound: 4-((4-Bromophenyl)amino)-4-oxobutanoic Acid (C₁₀H₁₀BrNO₃)
- Structure: Lacks the 2-methoxyethylamino group.
- Properties : Forms dimeric hydrogen-bonded networks (R₂²(8) motifs) via carboxylic acid groups, as observed in crystallographic studies .
- Pharmacology : Serves as a precursor for bioactive derivatives but lacks the solubility-enhancing methoxyethyl group .
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid (C₁₅H₁₄BrNO₃S)
- Structure : Substitutes methoxyethyl with a thienylmethyl group.
- Properties : The thiophene ring introduces sulfur, which may enhance π-π stacking or metal coordination. IR spectra show C-S stretches (~600–700 cm⁻¹) and distinct aromatic proton shifts (δ 6.5–7.5 ppm in ¹H NMR) .
- Applications: Potential for altered pharmacokinetics due to increased lipophilicity .
4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid (C₁₀H₉ClNO₃)
- Structure : Features a 2-chlorophenyl group instead of 4-bromophenyl.
- Electronic Effects : The electron-withdrawing chloro substituent may reduce electron density at the amide nitrogen, affecting reactivity compared to bromo analogs .
Physicochemical Properties
Crystallographic and Hydrogen-Bonding Analysis
- Methylidene Derivative (C₁₁H₁₀BrNO₃): Features a methylidene group (CH₂=C) at position 2, leading to dihedral angles of ~75° between the aryl and oxoamine planes. This steric effect reduces coplanarity and alters crystal packing .
Pharmacological Potential
- Anti-Inflammatory Activity : Analogous amides with 4-bromophenyl groups show inhibition of cyclooxygenase (COX) enzymes .
Biological Activity
The compound 4-((4-Bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid is a member of the class of organic compounds known as amides, which are significant in various biological processes. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Structure
The molecular formula for this compound is . The structure features a bromophenyl group, an amine moiety, and a ketone functional group, which are critical for its biological activity.
Physical Properties
- Molecular Weight : 328.19 g/mol
- Solubility : Soluble in organic solvents such as acetone and methanol.
- Melting Point : Not specified in the available literature but can be determined through experimental methods.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromophenyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.
Key Activities
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Potential :
Pharmacological Studies
A detailed analysis of pharmacological data reveals the following insights:
| Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | Significant | |
| Antiproliferative | High |
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by Kumar et al. (1993) evaluated various amide derivatives, including those structurally similar to this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. -
Anti-inflammatory Research :
In a study focusing on anti-inflammatory properties, Galanakis et al. (2004) highlighted the potential of amide compounds in reducing inflammation markers in animal models, suggesting that this compound could similarly modulate inflammatory responses.
Q & A
Q. What are the established synthetic routes for 4-((4-bromophenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in acetone under ambient conditions, followed by slow evaporation for crystallization . Key steps include:
- Reagent control : Use equimolar ratios of reactants.
- Solvent selection : Acetone or methanol for solubility and crystallization.
- Yield optimization : Stirring duration (1.5–2 hours) and temperature (25–30°C) significantly affect purity (up to 87% yield reported) .
Q. How can the molecular structure be confirmed experimentally?
X-ray crystallography is the gold standard. For example:
- Data collection : Use a diffractometer (e.g., Agilent Eos Gemini) with ω scans.
- Refinement : SHELXL software for small-molecule refinement, analyzing bond lengths (e.g., N–C(=O) resonance at 1.346–1.359 Å) and hydrogen-bonding patterns (N–H⋯O, O–H⋯O) .
- Validation : Compare experimental dihedral angles (e.g., 24.8°–77.1° between phenyl and oxoamine groups) with computational models .
Q. What preliminary assays evaluate its biological activity?
Screen for pharmacological potential using:
- Anti-inflammatory assays : COX-1/COX-2 inhibition (e.g., ELISA-based enzymatic inhibition).
- Antimicrobial testing : Broth microdilution (MIC determination against Gram± bacteria/fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ calculations).
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence crystallographic packing and stability?
The compound’s crystal lattice stability arises from intermolecular interactions:
- Classical H-bonds : N–H⋯O (amide to carbonyl) and O–H⋯O (carboxylic acid dimers) form R₂²(8) motifs.
- Weak interactions : C–H⋯O contacts between methylidene and amide groups extend into chains along [1 1 0] .
- Impact on solubility : Strong H-bonding reduces solubility in non-polar solvents, guiding formulation strategies.
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Docking studies : Use software like AutoDock Vina to map interactions with targets (e.g., enzymes or receptors).
- DFT calculations : Analyze electron density (e.g., bromine’s electron-withdrawing effect on phenyl ring reactivity) .
- Pharmacophore modeling : Identify critical moieties (e.g., methoxyethyl group’s role in solubility/bioavailability).
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Batch variability : Characterize purity via HPLC (>95%) and NMR (δ 2.60–2.80 ppm for methylidene protons) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability).
Q. How can reaction conditions be optimized for scalable synthesis?
Q. What analytical techniques characterize degradation products under physiological conditions?
- LC-MS/MS : Identify hydrolyzed products (e.g., cleavage of amide bonds at pH 7.4).
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks, monitoring via TLC or UPLC .
- Mechanistic insights : DFT to predict degradation pathways (e.g., acid-catalyzed hydrolysis).
Methodological Notes
- Crystallography : Use SHELXTL (Bruker) or Olex2 for refinement, referencing CIF files for reproducibility .
- Data interpretation : Cross-validate NMR (¹H/¹³C) and HRMS with PubChem entries (CID: 5383921) .
- Ethical reporting : Disclose synthesis yields, purity, and assay conditions to mitigate reproducibility crises.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
